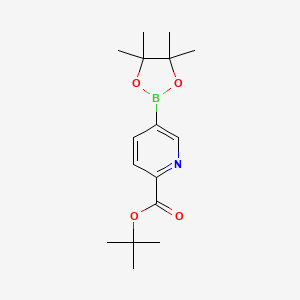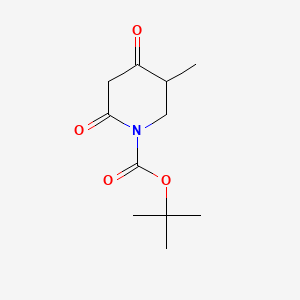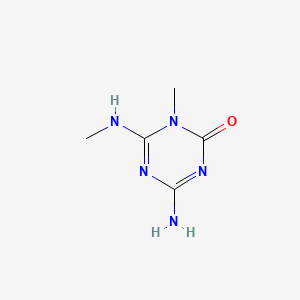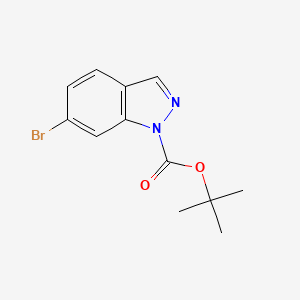
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is a versatile compound known for its ability to form strong hydrogen bonds with other molecules. This property makes it valuable in the synthesis of various compounds, including peptides, nucleic acids, and polymers . The compound’s molecular formula is C9H16NO2, and it has a molecular weight of 170.23 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N typically involves the reaction of 2,2,5,5-tetramethylpyrroline with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .
化学反应分析
Types of Reactions
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitroxide group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers and esters.
科学研究应用
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N has a wide range of applications in scientific research:
作用机制
The compound exerts its effects through its ability to form strong hydrogen bonds and covalent bonds with other molecules. This enables it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of reactants into desired products . In biological systems, it binds to nucleic acid bases, inhibiting protein synthesis and bacterial growth .
相似化合物的比较
Similar Compounds
2,2,5,5-Tetramethylpyrroline-1-oxyl: Similar structure but lacks the hydroxymethyl group.
3-Carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl: Contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is unique due to its hydroxymethyl group, which enhances its ability to form hydrogen bonds and participate in various chemical reactions. This makes it more versatile compared to its analogs .
属性
CAS 编号 |
1336901-84-8 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
172.233 |
IUPAC 名称 |
(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11-12H,6H2,1-4H3/i10+1 |
InChI 键 |
FSOVQIPUADDCNW-DETAZLGJSA-N |
SMILES |
CC1(C=C(C(N1O)(C)C)CO)C |
同义词 |
2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy-15N; 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy-15N; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl-15N; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrroline-N-oxyl-15N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)



![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)



